molecular formula C10H9NO2 B1619582 1H-3-benzazepine-2,4(3H,5H)-dione CAS No. 2184-00-1

1H-3-benzazepine-2,4(3H,5H)-dione

Cat. No.: B1619582
CAS No.: 2184-00-1
M. Wt: 175.18 g/mol
InChI Key: VAZUVSAEURIXET-UHFFFAOYSA-N
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Description

1H-3-Benzazepine-2,4(3H,5H)-dione is a heterocyclic compound that features a benzene ring fused to an azepine ring, with two ketone groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-3-Benzazepine-2,4(3H,5H)-dione can be synthesized through several methods. One common approach involves the cyclization of an appropriate precursor, such as an N-aryl amide, under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired benzazepine structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-3-Benzazepine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzene or azepine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

1H-3-Benzazepine-2,4(3H,5H)-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: It may be used in the production of polymers, dyes, and other materials with specialized properties.

Mechanism of Action

The mechanism by which 1H-3-benzazepine-2,4(3H,5H)-dione exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely, but typically involve the formation of non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

1H-3-Benzazepine-2,4(3H,5H)-dione can be compared to other benzazepine derivatives and related heterocyclic compounds. Similar compounds include:

    1H-2-Benzazepine: Differing in the position of the nitrogen atom within the ring structure.

    1H-4-Benzazepine: Featuring a different arrangement of the nitrogen atom and functional groups.

    Benzodiazepines: A class of compounds with a benzene ring fused to a diazepine ring, commonly used as pharmaceuticals.

The uniqueness of this compound lies in its specific structural arrangement and the presence of two ketone groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,5-dihydro-3-benzazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-5-7-3-1-2-4-8(7)6-10(13)11-9/h1-4H,5-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZUVSAEURIXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353423
Record name 1H-3-benzazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2184-00-1
Record name 1H-3-benzazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-1H-benzo[d]azepin-2-ylamine hydrobromide (41.2 g) was dissolved in 600 ml of H2O that was previously heated to 85° C. Sodium acetate trihydrate (18.5 g) was added portion wise and the solution was heated to 90° C. for 3 h. Cooling to room temperature caused the precipitation of a white solid that was filtered-off, washed with water and desiccated under reduced pressure to afford the title compound (20.4 g, 90% yield).
Name
4-Bromo-1H-benzo[d]azepin-2-ylamine hydrobromide
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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